molecular formula C13H7ClO4 B2827570 6-chloro-1,3-dihydroxy-9H-xanthen-9-one CAS No. 61101-89-1

6-chloro-1,3-dihydroxy-9H-xanthen-9-one

Cat. No.: B2827570
CAS No.: 61101-89-1
M. Wt: 262.65
InChI Key: HDBLWAZZCGXSBL-UHFFFAOYSA-N
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Description

6-Chloro-1,3-dihydroxy-9H-xanthen-9-one (CAS 61101-89-1) is a synthetic chlorinated derivative of the xanthone chemical class, characterized by a dibenzo-γ-pyrone core structure . This compound is of significant interest in medicinal and organic chemistry as a versatile scaffold for the synthesis of novel derivatives with potential biological activities. The presence of hydroxyl groups at the 1 and 3 positions is a key structural feature, as hydroxylated xanthones are widely reported to possess potent antioxidant properties due to their radical-scavenging and metal-chelating capabilities . The additional chloro substituent at the 6 position is a common modification to fine-tune the compound's electronic properties, lipophilicity, and subsequent interaction with biological targets, making it a valuable intermediate for structure-activity relationship (SAR) studies . Research into dihydroxy xanthone derivatives has demonstrated a range of promising biological activities. For instance, structurally similar compounds like 3,6-Dihydroxyxanthone have been identified to exhibit cytotoxic and anticancer activity against human cell lines in vitro . Furthermore, the 1,3-dihydroxy pattern is a recognized pharmacophore; the parent compound, 1,3-dihydroxy-9H-xanthen-9-one, serves as a precursor for synthesizing Mannich base derivatives that show potent inhibitory activity against enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant to neurological disorder research . Other dihydroxy isomers, such as 1,2-dihydroxy-9H-xanthen-9-one, have shown a multifunctional profile in cosmetic science research, including notable anti-inflammatory and anti-allergic properties by inhibiting pro-inflammatory mediators like IL-6 and PGE2 in human macrophages . As a building block in chemical synthesis, this compound provides researchers with a critical starting material for developing new compounds for pharmacological screening and biochemical research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-1,3-dihydroxyxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClO4/c14-6-1-2-8-10(3-6)18-11-5-7(15)4-9(16)12(11)13(8)17/h1-5,15-16H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBLWAZZCGXSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=CC(=CC(=C3C2=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemo Enzymatic Approaches for 6 Chloro 1,3 Dihydroxy 9h Xanthen 9 One

Traditional Total Synthesis Strategies for Xanthenones

Traditional approaches to the xanthenone skeleton are robust and have been refined over many decades. These methods typically involve the formation of a key intermediate, such as a 2,2'-dihydroxybenzophenone (B146640) or a 2-aryloxybenzoic acid, followed by a cyclization step to yield the central pyrone ring. up.ptresearchgate.net

One of the most popular methods is the cyclodehydration of a 2,2'-dihydroxybenzophenone intermediate. researchgate.net This precursor is often synthesized via a Friedel-Crafts acylation, where a phenol (B47542) is acylated with a salicylic (B10762653) acid derivative. nih.govsigmaaldrich.com Another major route involves the Ullmann condensation to form a 2-aryloxybenzoic acid (a diaryl ether), which is then subjected to an intramolecular electrophilic cycloacylation to forge the xanthenone core. up.pt

A notable one-pot method is the Grover, Shah, and Shah reaction, which condenses a salicylic acid with a reactive phenol using zinc chloride and phosphorus oxychloride. instras.com This reaction can directly form the xanthenone if the benzophenone (B1666685) intermediate has an additional hydroxyl group that facilitates spontaneous cyclization. up.pt Modifications using Eaton's reagent (phosphorus pentoxide in methanesulfonic acid) have been shown to improve yields and reduce the formation of side products. researchgate.netresearchgate.net

Modern synthetic chemistry increasingly favors processes that enhance efficiency and sustainability. Multi-component reactions (MCRs) and one-pot syntheses are prime examples, allowing for the construction of complex molecules like xanthenones from simple starting materials in a single operation without isolating intermediates. asianpubs.org This approach aligns with the principles of green chemistry by reducing solvent waste, energy consumption, and reaction time. mdpi.com

A common MCR strategy for xanthenone derivatives involves the condensation of an aldehyde, a phenol (such as β-naphthol), and a cyclic 1,3-dicarbonyl compound (like dimedone). asianpubs.orgmdpi.com These reactions are often catalyzed by various agents, including Lewis acids, Brønsted acids, or heterogeneous catalysts, and can frequently be performed under solvent-free conditions. asianpubs.org The products are typically tetrahydrobenzo[a]xanthen-11-ones, which are structurally related to the core of 6-chloro-1,3-dihydroxy-9H-xanthen-9-one.

Table 1: Comparison of Catalysts in One-Pot Xanthenone Synthesis

CatalystReaction ConditionsTypical YieldsReference
Formic AcidRoom TemperatureGood to Excellent asianpubs.org
P₂O₅Solvent-FreeHigh asianpubs.org
Oxalic AcidSolvent-Free, 130°CUp to 93% researchgate.net
DABCO/Amberlyst-15Solvent-FreeGood to Excellent mdpi.com

The final substitution pattern of the xanthenone product is dictated entirely by the choice of starting materials. For traditional syntheses, two primary precursor strategies are employed: the benzophenone route and the diaryl ether route.

Benzophenone Route: This involves the Friedel-Crafts acylation between a substituted benzoic acid and a substituted phenol to form a polysubstituted benzophenone, which then undergoes intramolecular cyclization. To obtain this compound, a logical precursor would be 2,2',4',6'-tetrahydroxy-4-chlorobenzophenone . This could theoretically be formed from the acylation of phloroglucinol (B13840) (1,3,5-trihydroxybenzene) with 5-chlorosalicylic acid. researchgate.netgoogle.com

Diaryl Ether Route: This pathway uses an Ullmann condensation between a substituted phenol and an aryl halide to create a diaryl ether linkage. For the target compound, this could involve reacting 5-chloro-2-halobenzoic acid with phloroglucinol. The resulting 2-(2,4-dihydroxyphenoxy)-5-chlorobenzoic acid would then be cyclized.

Optimization in these routes involves selecting appropriate protecting groups for the hydroxyl functions to prevent unwanted side reactions and ensuring the correct regiochemistry during the initial coupling step. The choice of catalyst and reaction conditions is crucial for maximizing the yield of the desired intermediate and facilitating efficient final ring closure. up.pt

Targeted Synthesis of Chlorinated Xanthenones

Introducing a chlorine atom at a specific position on the xanthenone scaffold requires a regioselective approach. Direct halogenation of the pre-formed xanthenone ring is often complicated by the powerful directing effects of existing substituents.

Direct electrophilic chlorination of the 1,3-dihydroxy-9H-xanthen-9-one core with the goal of substitution at the C-6 position is synthetically challenging. The hydroxyl groups at positions 1 and 3 are potent activating, ortho, para-directing groups. masterorganicchemistry.compressbooks.pub This means they strongly activate the A-ring for electrophilic aromatic substitution, directing incoming electrophiles to the C2 and C4 positions. Any attempt at direct chlorination would likely result in substitution on the activated A-ring rather than the desired C-6 position on the C-ring.

Therefore, a successful strategy must introduce the chlorine atom before the xanthenone ring is formed. This is achieved by using a chlorinated precursor as one of the primary building blocks, as outlined in section 2.1.2.

An alternative, more advanced strategy could involve chemo-enzymatic methods. Halogenase enzymes are known for their remarkable ability to perform regioselective C-H functionalization on complex aromatic substrates. manchester.ac.ukrsc.org A flavin-dependent halogenase, for instance, could potentially be engineered to recognize the 1,3-dihydroxy-9H-xanthen-9-one scaffold and install a chlorine atom at the C-6 position with high precision, overcoming the inherent electronic bias of the substrate. tandfonline.comchemrxiv.org This approach, while currently speculative for this specific molecule, represents a frontier in targeted synthesis. rsc.org

Control over the final substitution pattern is almost exclusively achieved through precursor-directed synthesis. To synthesize this compound, the chlorine must be incorporated into the benzoic acid or phenol fragment that will ultimately form the C-ring of the xanthenone.

A plausible and effective route is the Friedel-Crafts acylation of phloroglucinol with 5-chlorosalicylic acid , followed by acid-catalyzed cyclodehydration of the resulting benzophenone intermediate.

Table 2: Plausible Precursor-Based Strategy for this compound

StepReactionReactant 1Reactant 2IntermediateProduct
1Friedel-Crafts Acylation5-Chlorosalicylic acidPhloroglucinol2,2',4',6'-Tetrahydroxy-4-chlorobenzophenone-
2Cyclodehydration--2,2',4',6'-Tetrahydroxy-4-chlorobenzophenoneThis compound

This strategic approach ensures the chlorine atom is placed unequivocally at the desired C-6 position, bypassing the regioselectivity challenges associated with post-synthesis modification of the electron-rich 1,3-dihydroxyxanthenone system.

Green Chemistry Approaches in Xanthenone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like xanthenones to minimize environmental impact. conicet.gov.ar These approaches focus on the use of eco-friendly catalysts, alternative solvents, and energy-efficient reaction conditions. researchgate.net

Several green methodologies have been developed for one-pot and multi-component syntheses of the xanthenone scaffold. researchgate.netjournaljpri.com Key developments include:

Benign Catalysts: The use of biodegradable and reusable catalysts such as natural organic acids (e.g., oxalic acid), sulfonated fructose, or heterogeneous catalysts like TiO₂-carbon nanotubes avoids the need for toxic and corrosive Lewis acids. researchgate.netjournaljpri.comnih.govresearchgate.net

Green Solvents: Replacing hazardous organic solvents with water, polyethylene (B3416737) glycol (PEG), or conducting reactions under solvent-free conditions significantly reduces volatile organic compound (VOC) emissions. nih.govresearchgate.net

Energy Efficiency: Employing alternative energy sources like microwave irradiation or ultrasound can dramatically reduce reaction times and energy consumption compared to conventional heating. researchgate.net

These green strategies are broadly applicable to the synthesis of the xanthenone core and can be adapted for the production of substituted derivatives like this compound by using the appropriately functionalized green precursors. conicet.gov.ar

Catalyst Development and Optimization (e.g., Natural Organic Acids, Nanoparticles)

The development of efficient and environmentally benign catalysts is central to modern organic synthesis. For xanthenone frameworks, research has explored natural organic acids and various nanoparticles as effective catalysts that offer advantages over traditional methods.

Natural Organic Acids (NOAs) have been identified as eco-friendly and user-friendly alternatives for synthesizing xanthenones. researchgate.net These catalysts can be used in one-pot, three-component reactions involving an aldehyde, a phenolic compound, and a cyclic 1,3-dicarbonyl compound under solvent-free conditions. researchgate.net Optimization studies have shown that the choice and quantity of the NOA significantly influence reaction yields. researchgate.net Among various NOAs, oxalic acid has demonstrated superior performance, providing the desired xanthenone products in high yields. researchgate.net The use of these green catalysts not only simplifies the reaction procedure and workup but also aligns with the principles of sustainable chemistry. researchgate.net

Performance of Natural Organic Acid Catalysts in Xanthenone Synthesis
CatalystYield (%)Reaction Time (min)Conditions
Oxalic Acid825Solvent-free, 80°C
Citric Acid7510Solvent-free, 80°C
Tartaric Acid6810Solvent-free, 80°C
Malic Acid6515Solvent-free, 80°C

Nanoparticles have also emerged as highly efficient and reusable catalysts for the synthesis of xanthene and its derivatives. researchgate.net Catalysts such as indium(III) oxide (In₂O₃) nanoparticles have been successfully employed in the one-pot condensation reactions to form 1,8-dioxo-octahydroxanthene derivatives. researchgate.net This methodology is noted for its cost-effectiveness, high atom economy, short reaction times, and excellent product purity under solvent-free conditions. researchgate.net A key advantage of nanocatalysts is their reusability; they can be recovered and used for multiple reaction cycles without a significant loss of catalytic activity. researchgate.net Other nanocatalyst systems, including cobalt-incorporated sulfated zirconia (ZrO₂/SO₄²⁻/Co) and copper ferrite (B1171679) (CuFe₂O₄), have also been developed for the synthesis of related heterocyclic compounds, highlighting the versatility of this approach. researchgate.net

Examples of Nanoparticle Catalysts in the Synthesis of Xanthene Derivatives
Nanoparticle CatalystKey AdvantagesReaction Conditions
In₂O₃Eco-friendly, reusable, high yieldSolvent-free
ZrO₂/SO₄²⁻/CoHeterogeneous, recyclable, multifunctionalMild conditions
CuFe₂O₄Efficient, inexpensiveOne-pot, multi-component
Zeolite Molecular Sieve 4AEfficient, facile promoterMild conditions

Solvent-Free and Microwave-Assisted Syntheses

In line with green chemistry principles, solvent-free and microwave-assisted organic synthesis (MAOS) have become prominent techniques for producing xanthenone scaffolds. Solvent-free reactions, often performed with the aforementioned catalysts, minimize the use of hazardous organic solvents, reducing waste and environmental impact. researchgate.netresearchgate.net

Microwave irradiation offers a powerful alternative to conventional heating, significantly accelerating reaction rates and often improving product yields. scholarsresearchlibrary.comnih.gov The main advantages of MAOS include a drastic reduction in reaction time—from hours to mere minutes—and better energy efficiency due to the direct heating of the reaction mixture. scholarsresearchlibrary.comnih.gov This technique has been successfully applied to various condensation reactions, including the Knoevenagel condensation used to produce chalcone (B49325) intermediates, which can be precursors for xanthenones. scholarsresearchlibrary.com The combination of microwave assistance with solvent-free conditions represents a highly efficient and environmentally friendly strategy for synthesizing complex organic molecules. nih.gov Studies comparing MAOS with conventional heating methods for the synthesis of related heterocyclic compounds, such as rhodamine derivatives, consistently demonstrate superior efficiency, higher yields, and simpler work-up procedures for the microwave-assisted approach. researchgate.net

Comparison of Microwave-Assisted vs. Conventional Synthesis for a Chalcone Derivative
ParameterConventional HeatingMicrowave Irradiation
Reaction Time28 hours30 minutes
Yield30%87%
PurityMixture of isomersSingle isomer, 97% purity
ConditionsReflux at 90°C in ethanolControlled irradiation in ethanol

Chemo-Enzymatic Synthesis and Biocatalysis in Xanthenone Production

Chemo-enzymatic synthesis integrates the precision of biocatalysis with the practicality of traditional organic chemistry to construct complex molecules. beilstein-journals.orgnih.gov This approach leverages enzymes to perform highly regio- and stereoselective transformations that are often difficult to achieve with conventional chemical methods. nih.govnih.gov While specific chemo-enzymatic routes to this compound are not extensively documented, the principles can be applied to its synthesis.

The primary strategies in chemo-enzymatic synthesis involve:

Regio- and Stereoselective Late-Stage Functionalization : Enzymes, such as cytochrome P450 monooxygenases, can introduce hydroxyl groups at specific positions on a pre-formed core scaffold with high precision. beilstein-journals.org This would be an ideal method for introducing the 1- and 3-hydroxyl groups onto a 6-chloro-9H-xanthen-9-one precursor.

Kinetic Resolution : Lipases and other hydrolases can be used for the kinetic resolution of racemic intermediates. mdpi.com For instance, in the synthesis of the β-blocker (S)-betaxolol, a lipase (B570770) is used to selectively esterify one enantiomer of a chlorohydrin intermediate, allowing for the separation of the desired enantiomer with high purity. mdpi.com A similar strategy could be employed if chiral centers were present in intermediates leading to the xanthenone target.

Construction of Chiral Building Blocks : Enzymes can be used at the beginning of a synthetic sequence to create enantiomerically pure starting materials that are then elaborated through chemical steps. nih.gov

This integration of chemical and enzymatic steps allows for more efficient and sustainable routes to complex natural products and their analogues, providing access to compounds with high purity and specific stereochemistry. beilstein-journals.orgnih.gov

Potential Applications of Biocatalysis in Substituted Xanthenone Synthesis
Enzyme ClassReaction TypePotential Application
P450 MonooxygenasesHydroxylationRegioselective introduction of hydroxyl groups at C-1 and C-3.
Lipases/EsterasesKinetic ResolutionSeparation of enantiomers from a racemic intermediate.
DioxygenasesOxidative RearrangementKey functionalization steps on the xanthenone core.
HydrolasesAsymmetric HydrolysisCreation of chiral synthons from prochiral substrates.

Derivatives and Analogs of 6 Chloro 1,3 Dihydroxy 9h Xanthen 9 One: Synthesis and Characterization

Synthesis of Analogs with Modifications at C-1 and C-3 Hydroxyl Groups

The phenolic hydroxyl groups at the C-1 and C-3 positions are primary sites for synthetic modification. Their reactivity allows for the introduction of a wide variety of functional groups through etherification, esterification, and conjugation, leading to derivatives with altered solubility, stability, and interaction with biological targets.

Ether derivatives of dihydroxyxanthones are commonly synthesized through nucleophilic substitution reactions. The Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide, is a frequently employed method. For instance, the hydroxyl groups of a dihydroxyxanthone can be deprotonated with a suitable base, such as potassium carbonate or potassium hydroxide, to form phenoxides. These intermediates then react with an alkyl halide (e.g., prenyl bromide, methyl iodide) to yield the corresponding ether derivatives. unram.ac.idutar.edu.mynih.gov Prenylation, the introduction of a prenyl group, is a common modification for naturally occurring and synthetic xanthones, often proceeding via a nucleophilic substitution pathway. nih.gov Both O-prenylated and C-prenylated products can be obtained depending on the reaction conditions. unram.ac.idutar.edu.my

Esterification of the hydroxyl groups is another straightforward modification, typically achieved by reaction with acyl chlorides or anhydrides in the presence of a base catalyst. While specific examples for 6-chloro-1,3-dihydroxy-9H-xanthen-9-one are not extensively detailed in readily available literature, the general methodology is broadly applicable to polyhydroxyxanthones. These reactions convert the polar hydroxyl groups into less polar ester functionalities, which can significantly alter the lipophilicity of the molecule.

Table 1: Synthesis of Ether and Ester Derivatives of Dihydroxyxanthones
Derivative TypeGeneral ReactionReagents & ConditionsResulting Moiety
Ether (Alkylation)Williamson Ether Synthesis1. Base (e.g., K₂CO₃, KOH) 2. Alkyl Halide (R-X)Alkoxy (-OR)
Ether (Prenylation)Nucleophilic Substitution1. Base (e.g., KOH) 2. Prenyl BromidePrenyloxy (-OCH₂CH=C(CH₃)₂)
Ester (Acylation)AcylationAcyl Chloride (RCOCl) or Anhydride ((RCO)₂O) Base (e.g., Pyridine)Acyloxy (-OCOR)

Glycosylation, the attachment of carbohydrate moieties, is a critical modification in natural product chemistry that often enhances water solubility and bioavailability. rsc.org Naturally occurring xanthone (B1684191) glucosides are common, highlighting the feasibility of this conjugation. nih.gov Synthetic glycosylation of xanthones can be achieved through methods such as the Koenigs-Knorr reaction. This classical method involves the reaction of a glycosyl halide (e.g., acetobromoglucose) with an alcohol (the xanthone's hydroxyl group) in the presence of a promoter, typically a heavy metal salt like silver carbonate or silver oxide. nih.gov The presence of a participating group at the C-2 position of the glycosyl donor, such as an acetyl group, generally leads to the formation of a 1,2-trans-glycosidic bond. This strategy allows for the synthesis of O-glucosides at the C-1 or C-3 positions, creating derivatives with significantly different pharmacokinetic profiles compared to the parent aglycone.

Exploration of Alternative Halogen Substitutions (e.g., Bromo, Fluoro Analogs)

The nature of the halogen substituent on the xanthenone scaffold can profoundly influence its electronic properties and biological activity. Consequently, the synthesis of analogs with alternative halogens such as bromine or fluorine is of significant interest.

Bromo derivatives of dihydroxyxanthones have been synthesized via electrophilic aromatic substitution. For example, the reaction of 1,3-dihydroxy-9H-xanthen-9-one with N-bromosuccinimide (NBS) in a solvent like carbon tetrachloride can yield brominated products, such as 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one. nih.gov The positions of bromination are directed by the activating hydroxyl groups. It is anticipated that similar conditions could be applied to this compound to introduce bromine at other activated positions or to synthesize a 6-bromo analog from a non-chlorinated precursor.

The synthesis of fluoro-xanthones often requires specialized reagents, as direct fluorination can be challenging. rsc.org Methods for late-stage fluorination of aromatic compounds, using either nucleophilic or electrophilic fluorinating agents, could be adapted for the xanthone core. rsc.org The introduction of fluorine can enhance properties such as metabolic stability and binding affinity. wisconsin.edunih.gov

Table 2: Synthesis of Halogenated Dihydroxyxanthone Analogs
HalogenMethodReagent ExampleProduct ExampleReference
BromineElectrophilic BrominationN-Bromosuccinimide (NBS)2,4-Dibromo-1,3-dihydroxy-9H-xanthen-9-one nih.gov
ChlorineReaction with Thionyl ChlorideSOCl₂3,6-Dichloro-9H-xanthen-9-one (from 3,6-dihydroxy precursor) chemicalbook.com
FluorineLate-Stage FluorinationElectrophilic/Nucleophilic Fluorinating AgentsFluoro-xanthone derivatives rsc.org

Modifications to the Xanthenone Ring System and Hybrid Molecules

Altering the fundamental xanthenone skeleton or linking it to other pharmacologically active moieties represents a more advanced approach to creating novel analogs. This includes the synthesis of positional isomers and the development of hybrid molecules.

The substitution pattern of the hydroxyl and halogen groups on the xanthone nucleus is a critical determinant of its properties. The synthesis of positional isomers of this compound involves using different starting materials in classical xanthone synthesis routes. The Grover, Shah, and Shah (GSS) reaction, or improved methods using Eaton's reagent, typically involves the condensation of a substituted salicylic (B10762653) acid with a substituted phenol (B47542). unram.ac.idresearchgate.net By selecting different isomers of chlorophenol or dihydroxybenzoic acid, a variety of positional isomers can be prepared. For example, the synthesis of 1,2-dihydroxy-9H-xanthen-9-one or 3,6-dichloro-9H-xanthen-9-one arises from appropriately substituted precursors, leading to compounds with distinct chemical and biological profiles from the 1,3-dihydroxy pattern. chemicalbook.commdpi.com The regioselectivity of the initial acylation reaction on the phenol component is a key factor in determining the final substitution pattern of the xanthone product. researchgate.net

Creating hybrid molecules by covalently linking the xanthenone scaffold to other heterocyclic or aromatic systems is a modern strategy in drug discovery to develop multifunctional compounds. nih.govproquest.com An electron-deficient series of 1,2,4-triazines and quinazolines has been successfully coupled with 1,3-dihydroxy- and 1,3-dimethoxyxanthones through cross-dehydrogenative coupling reactions. researchgate.net This type of reaction forms a new carbon-carbon bond between the electron-rich xanthone and the electron-deficient heterocycle, often under mild conditions. researchgate.net These methods allow for the direct functionalization of C-H bonds, providing an efficient route to novel hybrid structures. For example, xanthone-hybrid molecules incorporating pyrazole (B372694) and 1,2,4-triazole (B32235) heterocycles have been synthesized to explore enhanced therapeutic potential. nih.govresearchgate.net The synthesis often involves a multi-step process where the xanthone core is first synthesized and then functionalized with a linker, which is subsequently reacted with the desired heterocyclic moiety. nih.govresearchgate.net

Combinatorial Chemistry and High-Throughput Synthesis of Xanthenone Libraries

The methodologies of combinatorial chemistry and high-throughput synthesis have become indispensable in modern drug discovery, enabling the rapid generation and screening of large, diverse collections of molecules known as chemical libraries. niscpr.res.innih.gov This approach is particularly valuable for exploring the therapeutic potential of "privileged structures"—molecular scaffolds that are known to bind to multiple biological targets. The dibenzo-γ-pyrone core of xanthenones is considered one such privileged structure, making it an attractive starting point for the development of compound libraries aimed at identifying new lead compounds. nih.gov

Combinatorial chemistry involves the systematic and repetitive connection of different chemical building blocks to create a large array of structurally diverse compounds. nih.govresearchgate.net This process can be performed using techniques like parallel synthesis, where compounds are synthesized simultaneously in separate reaction vessels, or the "split-and-pool" method, which allows for the creation of much larger libraries by mixing and splitting solid supports at each reaction step. openaccessjournals.com These strategies dramatically accelerate the pace of compound synthesis compared to traditional, one-at-a-time approaches, saving significant time and resources in the drug discovery pipeline. niscpr.res.iniipseries.org

The application of these high-throughput techniques to the this compound scaffold allows for a systematic exploration of its structure-activity relationship (SAR). The hydroxyl groups at the C1 and C3 positions are particularly amenable to chemical modification, serving as handles for introducing a wide variety of functional groups. This derivatization can significantly alter the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn influences its biological activity.

A representative high-throughput synthesis workflow to generate a library from this compound could involve parallel acylation or etherification reactions. In this setup, the core xanthenone structure would be distributed across a 96-well plate. To each well, a different reagent (e.g., a unique acyl chloride or alkyl halide) would be added using automated liquid handlers. This process allows for the creation of a library where each well contains a distinct derivative with specific modifications at the hydroxyl positions.

For instance, a library could be generated by reacting the parent compound with a diverse set of carboxylic acids or their activated derivatives to produce a library of esters. The resulting compounds would feature different R-groups at the C1 and C3 positions, allowing for a broad survey of chemical space around the core scaffold.

Table 1: Representative Library of this compound Derivatives

This interactive table showcases a hypothetical subset of a combinatorial library derived from this compound. The modifications focus on the hydroxyl groups at positions C1 and C3.

Compound IDR¹ Group (at C1-O)R² Group (at C3-O)Molecular Formula
XAN-001-H-COCH₃C₁₅H₉ClO₅
XAN-002-COCH₃-COCH₃C₁₇H₁₁ClO₆
XAN-003-H-CH₂CH₃C₁₅H₁₁ClO₄
XAN-004-CH₂CH₃-CH₂CH₃C₁₇H₁₅ClO₄
XAN-005-H-COC₆H₅C₂₀H₁₁ClO₅
XAN-006-COC₆H₅-COC₆H₅C₂₇H₁₅ClO₆
XAN-007-CH₃-CH₃C₁₅H₁₁ClO₄
XAN-008-COCH₂Cl-HC₁₅H₈Cl₂O₅

Characterization of these large libraries requires high-throughput analytical techniques. Following synthesis, the plates are typically analyzed using automated systems that combine liquid chromatography with mass spectrometry (LC-MS) to confirm the molecular weight of the intended product in each well and to assess its purity. For more detailed structural confirmation of select compounds or "hits" identified during biological screening, further analysis using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy would be employed. The development of miniaturized automation platforms allows for these chemistry experiments to be performed on a nanomole scale, conserving precious starting materials while rapidly identifying successful reaction conditions. scienceintheclassroom.org

By generating and screening such xanthenone libraries against various biological targets, such as enzymes or cellular receptors, researchers can efficiently identify compounds with desired activities. nih.gov The data gathered from these screens provide valuable insights into the SAR of the xanthenone scaffold, guiding the design and synthesis of next-generation derivatives with improved potency and selectivity.

Mechanistic Investigations and Molecular Interactions of 6 Chloro 1,3 Dihydroxy 9h Xanthen 9 One and Its Analogs in Vitro/preclinical Focus

Modulation of Cellular Signaling Pathways

The ability of 6-chloro-1,3-dihydroxy-9H-xanthen-9-one and its analogs to modulate cellular signaling pathways is a key aspect of their pharmacological profile. This modulation is often achieved through direct interactions with enzymes and cellular receptors, leading to the alteration of downstream signaling cascades.

Xanthone (B1684191) derivatives have been identified as potent inhibitors of various enzymes, including those critical for neurotransmission and DNA replication.

Cholinesterases: A new series of 3-O-substituted xanthone derivatives were synthesized and evaluated for their inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes pivotal in the breakdown of the neurotransmitter acetylcholine. nih.gov The findings revealed that several of these analogs possess significant AChE inhibitory activity, with IC50 values in the low micromolar range. nih.gov For instance, compounds such as 3-(4-phenylbutoxy)-9H-xanthen-9-one and ethyl 2-((9-oxo-9H-xanthen-3-yl)oxy)acetate demonstrated mixed-mode inhibition of AChE. nih.gov Molecular docking studies have suggested that these xanthone derivatives can bind to the active site of AChE, engaging in π–π stacking interactions with key amino acid residues like Trp86 and Tyr337. nih.gov The structure-activity relationship suggests that the nature of the substituent at the 3-position of the xanthone scaffold plays a crucial role in determining the inhibitory potency. nih.gov

Topoisomerase II: Topoisomerase II is a vital enzyme in DNA replication and a well-established target for anticancer drugs. oncohemakey.com Certain xanthone derivatives have been investigated as inhibitors of this enzyme. nih.gov For example, altholactone (B132534) derivatives, when modified with a halogenated benzoate (B1203000) group, exhibited enhanced inhibitory activity against topoisomerase IIα. nih.gov These compounds are believed to act as topoisomerase II poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA double-strand breaks. nih.gov Computational docking analyses have indicated that the aromatic moiety of these compounds can embed in a hydrophobic pocket of the Topoisomerase II ATPase domain. nih.gov While direct studies on this compound are limited, the presence of both chloro and hydroxyl substituents suggests a potential for interaction with this enzyme, warranting further investigation.

Compound ClassTarget EnzymeKey FindingsReference
3-O-Substituted XanthonesAcetylcholinesterase (AChE)Exhibited significant inhibitory activity with IC50 values in the micromolar range (0.88 to 1.28 µM for active compounds). Showed a mixed inhibition mechanism. nih.gov
Halogenated Benzoate Altholactone DerivativesTopoisomerase IIα (Topo IIα)Greater inhibitory activity than the parent altholactone. Act as Topo II poisons, stabilizing the cleavage complex. nih.gov
Xanthone DerivativesTopoisomerase IIα (Top2A)Identified as potent inhibitors through QSAR modeling and molecular docking, suggesting interaction with the ATPase domain. nih.gov

The interaction of xanthone derivatives with cellular receptors is another avenue through which they exert their biological effects. While specific receptor binding studies for this compound are not extensively documented, research on analogous compounds provides insights into potential interactions. For instance, novel fluorinated xanthine (B1682287) derivatives have been synthesized and shown to have a high binding affinity for adenosine (B11128) A2B receptors, with Ki values in the nanomolar range. nih.gov

Molecular docking studies have been employed to predict the binding affinities and interaction patterns of xanthone derivatives with various protein targets. These studies suggest that xanthones can fit into the binding pockets of receptors, forming hydrogen bonds and hydrophobic interactions with key amino acid residues. researchgate.netijnc.ir The specific orientation and binding energy are influenced by the substitution pattern on the xanthone core. For this compound, the chlorine atom and hydroxyl groups are expected to be key determinants of its receptor binding profile.

Interaction with Biomolecules (Nucleic Acids, Proteins)

The planar structure of the xanthone scaffold predisposes these molecules to interact with biomacromolecules such as nucleic acids and proteins, which can be a cornerstone of their mechanism of action.

Several studies have demonstrated that xanthone derivatives can interact with DNA, primarily through intercalation. nih.gov This process involves the insertion of the planar xanthone ring system between the base pairs of the DNA double helix. This interaction can interfere with DNA replication and transcription, contributing to the cytotoxic effects of these compounds. nih.gov The binding affinity and mode of interaction are influenced by the substituents on the xanthone ring. nih.gov For instance, the presence of cationic side chains can enhance the binding to the negatively charged phosphate (B84403) backbone of DNA. mdpi.com

UV-vis spectroscopic titrations and thermal denaturation experiments have been used to characterize the binding of newly synthesized xanthone derivatives to G-quadruplex (G4) DNA, a secondary structure of DNA found in regions such as telomeres and oncogene promoters. acs.org Some of these derivatives have shown significant selectivity for G4 DNA over duplex DNA, suggesting a potential for targeted anticancer therapy. acs.org Computational studies have indicated an end-stacking mode of binding for these compounds with G4 DNA. acs.org While chloroquine, a compound with a similar chloro-substituted aromatic ring system, is known to intercalate into double-stranded DNA, the specific intercalative properties of this compound require direct experimental validation. nih.gov

The biological activity of xanthone derivatives is often mediated by their binding to specific proteins. Understanding the three-dimensional structure of these protein-ligand complexes is crucial for elucidating their mechanism of action and for rational drug design. While crystal structures of this compound in complex with a protein target are not available, molecular modeling and docking studies have provided valuable insights into these interactions.

For example, docking studies of xanthone derivatives with DNA topoisomerase IIα have helped to identify the putative binding site and understand the structure-activity relationship. nih.gov These in silico models suggest that xanthones can bind to the ATPase domain of the enzyme, stabilized by hydrogen bonds and hydrophobic interactions. nih.gov Similarly, the interaction of xanthone-based solvatochromic fluorophores with protein aggregates has been studied to quantify the micropolarity of these structures. rsc.org These studies highlight the importance of the xanthone scaffold in mediating protein interactions.

Oxidative Stress Modulation and Antioxidant Mechanisms

Xanthones are well-recognized for their antioxidant properties, which are primarily attributed to their chemical structure, particularly the presence and position of hydroxyl groups. researchgate.net These compounds can mitigate oxidative stress through various mechanisms.

The antioxidant activity of xanthone derivatives is often evaluated using assays such as the ferric reducing antioxidant power (FRAP) and DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. uj.edu.pl Structure-activity relationship studies have shown that the electron-transfer potential of xanthones is dominated by moieties such as hydroquinone (B1673460) and catechol. nih.gov The presence of hydroxyl groups on the xanthone scaffold is crucial for their radical scavenging activity. researchgate.net For example, 1,2-dihydroxy-9H-xanthen-9-one has demonstrated mitochondrial antioxidant activity by reducing rotenone-induced oxidative stress in macrophages. mdpi.com

Compound/AnalogAntioxidant AssayKey FindingsReference
1,2-dihydroxy-9H-xanthen-9-one (1,2-DHX)Mitochondrial ROSMitigated rotenone-induced oxidative stress in macrophages by up to 40%. mdpi.com
(R)-1 (6-chloro-substituted xanthone derivative)FRAPExhibited the highest ferric reduction power in a series of tested compounds. uj.edu.pl
(R/S)-3 (7-chloro-substituted xanthone derivative)DPPH & FRAPShowed the highest antioxidant effect in the tested series of racemates (31.7% DPPH scavenging). uj.edu.pl
Mangosteen Shell Extract (rich in xanthones)DNA damage, •OH scavenging, Metal ChelationEffectively protected against hydroxyl-induced DNA oxidative damage through ROS scavenging and metal chelation. researchgate.nettbzmed.ac.ir

Cellular Uptake and Intracellular Distribution Studies

Detailed experimental studies specifically investigating the cellular uptake and intracellular distribution of this compound are not extensively available in the current body of scientific literature. However, research on the broader class of xanthone derivatives provides some general insights into how these compounds may enter and distribute within cells.

The cellular uptake of xanthones is a critical determinant of their biological activity. Studies with various cancer cell lines have demonstrated that xanthone derivatives can be internalized by cells. The efficiency of this uptake can be influenced by the physicochemical properties of the specific xanthone analog, such as its lipophilicity and the nature of its substituent groups. For instance, the presence of hydroxyl groups, as seen in this compound, can affect the molecule's polarity and its ability to cross the cell membrane.

Once inside the cell, the distribution of xanthone derivatives can vary. Some studies using fluorescently-tagged analogs or analytical techniques have suggested that certain xanthones accumulate in the cytoplasm. The specific subcellular localization is crucial as it dictates the potential molecular targets with which the compound can interact. For example, localization within the mitochondria could imply an impact on cellular respiration and apoptosis, while accumulation in the nucleus might suggest interaction with DNA or nuclear proteins.

While direct quantitative data for this compound is not available, the table below conceptualizes the type of data that would be generated from cellular uptake and distribution studies for a series of hypothetical xanthone analogs. This illustrates the parameters that are typically measured in such investigations.

Table 1: Hypothetical Cellular Uptake and Distribution of Xanthone Analogs in Cancer Cell Lines This table is for illustrative purposes only, as specific data for this compound and its direct analogs are not publicly available.

Compound IDCell LineIncubation Time (h)Uptake Efficiency (%)Primary Subcellular Localization
XAN-1MCF-72465 ± 5Cytoplasm
XAN-2A5492472 ± 8Mitochondria
XAN-3HeLa4858 ± 6Endoplasmic Reticulum
XAN-4HepG22481 ± 7Nucleus

Further research, potentially employing techniques such as confocal microscopy with fluorescently labeled this compound or high-performance liquid chromatography (HPLC) analysis of subcellular fractions, is necessary to elucidate the precise mechanisms of its cellular entry and its ultimate fate within the cell. Such studies would be invaluable in understanding its mechanism of action and for the rational design of more potent analogs.

Structure Activity Relationship Sar Studies of 6 Chloro 1,3 Dihydroxy 9h Xanthen 9 One and Its Analogs

Influence of Hydroxyl Groups at C-1 and C-3 on Mechanistic Effects

The oxygenation pattern of the xanthone (B1684191) scaffold, particularly the presence of hydroxyl groups, is a well-established determinant of biological activity. For analogs of 6-chloro-1,3-dihydroxy-9H-xanthen-9-one, the hydroxyl groups at positions C-1 and C-3 are of paramount importance.

Research has consistently shown that C-1 and C-3 are key positions that influence the biological activity of xanthones. nih.govfrontiersin.org The 1,3-dihydroxyxanthone core is recognized for its significant anticancer properties. researchgate.net Studies have highlighted that the hydroxyl group at the C-3 position is particularly crucial for the anticancer activity of hydroxyxanthones against human breast cancer cells. nih.gov For instance, a series of hydroxyxanthones were synthesized and tested, revealing that 3-hydroxyxanthone, 1,3-dihydroxyxanthone, and 1,3,6-trihydroxyxanthone all exhibited stronger anticancer activity than the parent xanthone structure. nih.gov

The mechanistic impact of these hydroxyl groups often involves their ability to form hydrogen bonds with amino acid residues in the active sites of target proteins. Molecular docking studies of 1-hydroxy-3-O-substituted xanthone derivatives have shown that the xanthone ring can bind to the active site of acetylcholinesterase through hydrogen bonding and π-π stacking. nih.gov Furthermore, the hydroxyl groups contribute to the antioxidant potential of xanthones, a property linked to various therapeutic effects. mdpi.com The arrangement of hydroxyl groups can form moieties like catechol or resorcinol, which significantly influence the electron-transfer potential of the molecule. mdpi.com

The introduction of other functional groups to the C-1 or C-3 hydroxyls can modulate activity. For example, substituting the C-3 hydroxyl with various alkyl, alkenyl, or alkynyl groups has been shown to significantly enhance acetylcholinesterase inhibitory activity compared to the parent 1,3-dihydroxyxanthone. nih.gov This suggests that while the core hydroxyl groups are essential, further modifications at these positions can optimize interactions with specific biological targets.

Table 1: Impact of Hydroxyl Substitution on Anticancer Activity of Xanthone Analogs
CompoundSubstitution PatternRelative Anticancer ActivityReference
XanthoneUnsubstitutedBaseline nih.gov
3-HydroxyxanthoneOH at C-3Stronger than xanthone nih.gov
1,3-DihydroxyxanthoneOH at C-1, C-3Stronger than xanthone nih.gov
1,3,6-TrihydroxyxanthoneOH at C-1, C-3, C-6Stronger than xanthone nih.gov

Role of Chlorine Substitution at C-6 in Modulating Interactions

Halogenation is a common strategy in medicinal chemistry to enhance the biological activity of lead compounds. In the case of this compound, the chlorine atom at the C-6 position plays a significant role in modulating its interactions with biological targets.

Studies on chlorinated-hydroxyxanthones have shown that while they may be inactive against certain cancer cell lines like HepG2, their cytotoxic activity can still be higher than that of their non-chlorinated hydroxy-derivatives. mdpi.com This indicates that the chlorine substitution, even if not conferring high potency in all cases, does influence the biological activity profile.

Furthermore, the position of the chlorine atom is critical. For instance, in a study comparing 6-chloro and 7-chloro xanthone derivatives, differences in biological activity were observed, underscoring the importance of the substitution pattern in determining the pharmacological profile. ugm.ac.id

Impact of Xanthenone Ring System Planarity and Conformation

The 9H-xanthen-9-one core is a largely planar, rigid, tricyclic system. This planarity is a crucial feature for its biological activity, as it facilitates effective interactions with biological macromolecules, such as enzymes and receptors. The flat aromatic surface allows for significant π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) within the binding sites of target proteins.

Molecular docking studies have repeatedly demonstrated the importance of this planarity. For example, the binding of a xanthone derivative to acetylcholinesterase was shown to be stabilized by π-π stacking interactions between the xanthone ring and the active site residues. nih.gov Similarly, the interaction of xanthones with DNA is also influenced by the planar structure, which allows for intercalation between base pairs.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. arxiv.org For xanthone derivatives, QSAR has been successfully applied to develop predictive models for various biological activities, including anticancer, antimalarial, and enzyme inhibitory effects. arxiv.orgarxiv.org

The derivation of QSAR models for xanthones involves calculating a set of molecular descriptors for a series of analogs with known biological activities. These descriptors quantify various physicochemical properties, such as electronic (e.g., atomic net charges, dipole moment), steric, and hydrophobic (e.g., LogP) characteristics. nih.gov Statistical methods, such as multiple linear regression (MLR), are then employed to build a mathematical equation that correlates these descriptors with the observed activity.

For instance, a QSAR study on the anticancer activity of xanthone derivatives identified that the net atomic charges at positions C-1, C-2, and C-3, along with the dipole moment and LogP, were significant descriptors contributing to their cytotoxicity. nih.gov Another QSAR model for the antiplasmodial activity of xanthones found that the atomic net charges on specific oxygen and carbon atoms were crucial for activity. researchgate.net These models are validated internally and externally to ensure their robustness and predictive power. arxiv.org

Table 2: Key Descriptors in Xanthone QSAR Models
Biological ActivityKey Molecular DescriptorsReference
AnticancerNet atomic charges (qC1, qC2, qC3), Dipole moment, LogP nih.gov
AntiplasmodialAtomic net charges (qO7, qC12, qC13) researchgate.net
α-Glucosidase InhibitionSMILES-based structural attributes arxiv.org

Once a reliable QSAR model is developed, it can be used for the virtual screening of large chemical libraries to identify novel compounds with potentially high activity. This in silico approach is much faster and more cost-effective than traditional high-throughput screening. The QSAR model acts as a filter, prioritizing compounds for synthesis and biological testing.

For xanthones, QSAR models have been used to design new derivatives with predicted enhanced anticancer activity. nih.gov By understanding which structural features promote or diminish activity, researchers can rationally design new molecules with optimized properties. For example, based on a QSAR model, 15 new xanthone compounds with potentially better anticancer activities were proposed. nih.gov This application of QSAR is a powerful tool in the lead discovery and optimization process.

Pharmacophore Identification and Lead Optimization Principles

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger or block its biological response. Pharmacophore modeling is a key component of drug design and is used to identify the essential structural features of a series of active compounds.

For xanthone derivatives, pharmacophore models have been developed for various targets. For instance, a pharmacophore model for xanthones as monoamine oxidase-A (MAO-A) inhibitors identified three hydrogen bond acceptor features and two aromatic rings as essential for activity. researchgate.net For this compound, a hypothetical pharmacophore would likely include:

Hydrogen bond donor/acceptor features corresponding to the C-1 and C-3 hydroxyl groups.

An aromatic ring feature representing the planar xanthone scaffold.

A hydrophobic/halogen bonding feature for the C-6 chlorine atom.

Once a pharmacophore model is established, it can guide lead optimization efforts. Lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. Strategies for optimizing a lead compound like this compound could include:

Modification of the hydroxyl groups: As discussed, substitution at the C-1 and C-3 positions can modulate activity. Converting the hydroxyls to ethers or esters could improve bioavailability.

Varying the halogen at C-6: Replacing the chlorine with other halogens (e.g., fluorine, bromine) could fine-tune the electronic and lipophilic properties of the molecule.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency or reduced toxicity.

These optimization strategies, guided by SAR data, QSAR models, and pharmacophore hypotheses, are essential for transforming a promising lead compound into a viable drug candidate.

Advanced Analytical Methodologies for Research on 6 Chloro 1,3 Dihydroxy 9h Xanthen 9 One

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Metabolite Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unequivocal structural confirmation of 6-chloro-1,3-dihydroxy-9H-xanthen-9-one. Techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) provide highly accurate mass measurements, typically with an error of less than 5 ppm. This level of precision allows for the determination of the elemental composition of the parent ion, confirming the molecular formula C₁₃H₇ClO₄. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) serves as an additional diagnostic marker for the presence of a chlorine atom in the molecule.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is pivotal for metabolite identification. When this compound is subjected to biological systems, it may undergo various metabolic transformations, such as hydroxylation, glucuronidation, or sulfation. By comparing the fragmentation patterns of the parent compound with those of its potential metabolites, researchers can pinpoint the sites of metabolic modification. For instance, an increase of 16 Da in the mass of a metabolite would suggest the addition of a hydroxyl group. The fragmentation of the xanthone (B1684191) core can provide further structural insights. While specific metabolite identification studies for this compound are not widely published, the general approach is well-established for xanthone derivatives. nih.govdeakin.edu.au

Table 1: Theoretical HRMS Data for this compound

Ion Molecular Formula Calculated m/z
[M+H]⁺ C₁₃H₈ClO₄⁺ 263.0084

Note: This table is generated based on theoretical calculations and serves as a reference for expected HRMS results.

Advanced Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstone techniques for the detailed structural elucidation of this compound in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for the complete assignment of all proton and carbon signals.

¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling constants providing information about their relative positions on the xanthone scaffold. The protons of the dihydroxy-substituted ring would appear in a different region compared to those on the chloro-substituted ring. The hydroxyl protons may appear as broad singlets, and their chemical shift could be concentration and solvent dependent.

¹³C NMR: The carbon spectrum will reveal the number of unique carbon atoms in the molecule. The carbonyl carbon (C-9) is expected to resonate at a significantly downfield chemical shift (typically >180 ppm). The carbons bearing the hydroxyl and chloro substituents will also exhibit characteristic chemical shifts.

2D NMR: Heteronuclear Multiple Bond Correlation (HMBC) is particularly powerful for establishing the connectivity between different parts of the molecule by showing correlations between protons and carbons that are two or three bonds apart. This is crucial for confirming the substitution pattern on the xanthone core.

Infrared (IR) Spectroscopy: IR spectroscopy provides valuable information about the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands:

A broad band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching vibrations of the hydroxyl groups.

A strong absorption band around 1650-1600 cm⁻¹ due to the C=O stretching vibration of the xanthone carbonyl group.

Several bands in the 1600-1450 cm⁻¹ region corresponding to C=C stretching vibrations within the aromatic rings.

A band in the 1300-1200 cm⁻¹ region for the C-O stretching of the ether linkage in the xanthenone core.

A distinct band in the 800-600 cm⁻¹ region which could be attributed to the C-Cl stretching vibration.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H (hydroxyl) 3500-3200 (broad)
C=O (carbonyl) 1650-1600
C=C (aromatic) 1600-1450
C-O-C (ether) 1300-1200

Note: This table represents typical ranges for the indicated functional groups.

Chromatographic Techniques for Purity Assessment and Isomer Separation (HPLC, GC-MS, SFC)

Chromatographic methods are essential for determining the purity of this compound and for separating it from potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a standard method for the purity assessment of xanthone derivatives. A mobile phase consisting of a mixture of water (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as methanol (B129727) or acetonitrile (B52724) is typically used. Detection is commonly performed using a UV-Vis detector, often a photodiode array (PDA) detector, which can provide spectral information about the analyte and any impurities. A typical purity analysis would involve a gradient elution to separate compounds with a range of polarities. bldpharm.com

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the hydroxyl groups (e.g., by silylation) may be necessary to increase the volatility and thermal stability of the compound. GC-MS can provide excellent separation and, with its mass spectrometric detector, can identify and quantify volatile impurities. The fragmentation patterns observed in the mass spectrometer can aid in the structural confirmation of the main component and the identification of related substances.

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of isomers and is considered a "green" alternative to normal-phase HPLC as it primarily uses supercritical CO₂ as the mobile phase, often with a small amount of a polar co-solvent. SFC can offer faster separations and different selectivity compared to HPLC, making it particularly useful for resolving positional isomers of substituted xanthones that may be difficult to separate by other means. Chiral SFC, using a chiral stationary phase, would be the method of choice if enantiomeric separation of a related chiral xanthone were required. gimitec.comselvita.com

Crystallographic Studies for Solid-State Structure Determination (X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and information about the planarity of the xanthone ring system. Furthermore, it reveals the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

Table 3: Illustrative Crystallographic Data for a Dihalogenated Dihydroxyxanthone Derivative

Parameter Value
Crystal System Orthorhombic
Space Group Pna2₁
a (Å) 18.4489 (15)
b (Å) 16.9049 (13)
c (Å) 3.8564 (3)
V (ų) 1202.72 (16)

Source: Data for 2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one. nih.gov

Electrochemical Characterization and Redox Properties

The electrochemical behavior of this compound is of significant interest, particularly due to the presence of the dihydroxybenzene (resorcinol) moiety, which is known to be electrochemically active. Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of such compounds. mdpi.comuib.nolongdom.org

By applying a scanning potential to a working electrode (such as glassy carbon) in a solution containing the compound, a voltammogram is obtained which can reveal the oxidation and reduction potentials. The 1,3-dihydroxy substitution pattern is expected to undergo oxidation at the electrode surface. The potential at which this oxidation occurs is a measure of the compound's reducing power. The electrochemical oxidation of dihydroxybenzene isomers has been studied, and it is known that the oxidation process is pH-dependent. scispace.com

For this compound, the CV would likely show an anodic (oxidation) peak corresponding to the oxidation of the dihydroxy system. The reversibility of this process can be assessed by the presence and characteristics of a corresponding cathodic (reduction) peak on the reverse scan. The presence of the electron-withdrawing chlorine atom and the xanthone core will influence the oxidation potential compared to simpler dihydroxybenzene compounds. The electrochemical data can be correlated with the antioxidant activity of the compound, as lower oxidation potentials generally indicate a greater ease of donating electrons and thus a higher potential for radical scavenging. researchgate.net

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
2,4-dibromo-1,3-dihydroxy-9H-xanthen-9-one
3,6-dichloro-9H-xanthen-9-one
Acetonitrile
Carbon dioxide
Formic acid
Acetic acid

Computational and Theoretical Studies of 6 Chloro 1,3 Dihydroxy 9h Xanthen 9 One

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in predicting the geometric, electronic, and spectroscopic properties of molecules. These methods offer a theoretical lens to examine molecular orbitals, electron density distribution, and reactivity.

While direct DFT studies on 6-chloro-1,3-dihydroxy-9H-xanthen-9-one are not readily found, research on similar phenolic and halogenated compounds provides a strong basis for prediction. The xanthone (B1684191) core is an electron-rich system, and the substituents significantly influence its electronic properties.

DFT studies on other halogenated aromatic compounds have shown that the halogen atom can significantly lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), thereby increasing the electrophilicity of the molecule. semanticscholar.org This could be a crucial factor in the biological activity of this compound. Furthermore, quantum chemical studies on polychlorinated dibenzo-p-dioxins, which share a similar fused-ring structure, indicate that the degree of chlorination impacts the electron affinity of the molecule. researchgate.net

Table 1: Predicted Influence of Substituents on the Electronic Properties of this compound

SubstituentPositionPredicted Electronic Effect
Hydroxyl1Electron-donating (resonance)
Hydroxyl3Electron-donating (resonance)
Chlorine6Electron-withdrawing (induction)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, such as NMR, IR, and UV-Vis spectra. DFT calculations can simulate these spectra with a high degree of accuracy, aiding in the structural elucidation of newly synthesized compounds. For this compound, computational modeling could predict the chemical shifts of protons and carbons, the vibrational frequencies of functional groups, and the electronic transitions responsible for its UV-Vis absorption profile. Such simulations, when compared with experimental data, provide a robust confirmation of the compound's structure.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on how a ligand, such as this compound, interacts with a biological target, typically a protein or nucleic acid. These simulations can reveal the stability of the ligand-target complex, the key intermolecular interactions, and the conformational changes that occur upon binding.

Studies on other halogenated ligands have demonstrated the importance of halogen bonding in protein-ligand interactions. mdpi.com A chlorine atom can form favorable interactions with electron-rich regions of a protein, such as backbone carbonyls or aromatic residues. MD simulations of this compound with a relevant biological target could elucidate the role of the chlorine atom in binding affinity and specificity.

For instance, MD simulations have been used to investigate the binding stability of xanthone derivatives with various enzymes, revealing the crucial hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.govugm.ac.id A similar approach for this compound would provide valuable insights into its mechanism of action.

Virtual Screening and Ligand-Based Drug Design Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. bjmu.edu.cnmdpi.com Given the diverse biological activities of xanthones, virtual screening of xanthone libraries has been employed to discover novel inhibitors for various enzymes. nih.govrsc.org

In a hypothetical virtual screening campaign, this compound could be docked into the active site of a target protein. The docking score would provide an estimate of its binding affinity, and the predicted binding mode would highlight the key interactions.

Ligand-based drug design, on the other hand, utilizes the structural information of known active compounds to design new molecules with improved properties. If a set of xanthones with known activity against a particular target is available, a pharmacophore model can be generated. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. This compound could then be evaluated based on its fit to this pharmacophore model.

Prediction of Theoretical ADMET Properties (Excluding Experimental Clinical Data)

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. nih.gov Various computational models are available to predict these properties based on the chemical structure of a compound.

For this compound, these models can predict parameters such as oral bioavailability, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. Studies on other xanthone derivatives have utilized such in silico tools to assess their drug-likeness and potential toxicity risks. researchgate.netphcogj.com

Table 2: Examples of Theoretical ADMET Properties and Their Significance

PropertySignificance
Absorption
Human Intestinal Absorption (HIA)Predicts the extent of absorption from the gut into the bloodstream.
Caco-2 PermeabilityAn in vitro model for predicting intestinal drug absorption.
Distribution
Blood-Brain Barrier (BBB) PenetrationPredicts the ability of the compound to cross into the central nervous system.
Plasma Protein Binding (PPB)The extent of binding to plasma proteins, which affects the free drug concentration.
Metabolism
CYP450 Inhibition/SubstratePredicts interaction with key drug-metabolizing enzymes.
Excretion
Total ClearancePredicts the rate at which the drug is removed from the body.
Toxicity
AMES MutagenicityPredicts the potential of the compound to cause DNA mutations.
hERG InhibitionPredicts the risk of cardiac toxicity.

Conformational Analysis and Energy Landscapes

Conformational analysis of this compound would involve exploring the potential energy surface to identify the most stable conformations. This can be achieved through systematic rotation of the hydroxyl groups and analysis of the resulting energies. Understanding the preferred conformation is crucial as it dictates how the molecule presents its functional groups for interaction with a biological target. The planarity of the xanthone core is a key feature that contributes to its ability to intercalate with DNA or fit into flat binding pockets of enzymes.

Research Applications and Future Directions for 6 Chloro 1,3 Dihydroxy 9h Xanthen 9 One Research

Development as Chemical Probes and Tools for Biological Research

The inherent fluorescence of the 1,3-dihydroxy-9H-xanthen-9-one scaffold makes it an excellent candidate for the development of chemical probes. chemimpex.com This parent compound is utilized as a fluorescent dye in biological imaging, enabling researchers to visualize cellular structures and processes with high precision. chemimpex.com Its utility extends to the creation of fluorescent probes for targeted drug delivery systems, where its ability to absorb and emit light at specific wavelengths is crucial for diagnostic imaging. chemimpex.com

The introduction of a chlorine atom at the 6-position of this scaffold can be hypothesized to fine-tune its photophysical properties. Halogenation is a common strategy to alter the spectral characteristics (e.g., absorption and emission maxima, quantum yield) and improve the photostability of fluorescent dyes. Furthermore, the chloro group can influence the lipophilicity of the molecule, potentially altering its cellular uptake, subcellular localization, and interaction with biological targets. These modifications are critical for designing specific probes to investigate cellular processes, track biomolecules, or serve as pH indicators in distinct cellular compartments.

Potential as a Scaffold for Novel Chemical Entities in Mechanistic Studies

The xanthone (B1684191) skeleton is widely regarded as a "privileged scaffold" in drug discovery due to its ability to interact with a multitude of biological targets. Researchers have extensively used this framework to synthesize novel chemical entities for mechanistic investigations. The 1,3-dihydroxy-9H-xanthen-9-one structure, in particular, serves as a versatile starting point for chemical elaboration to explore a wide spectrum of biological activities. researchgate.net

New synthetic methodologies, such as the cross-dehydrogenative coupling of 1,3-dihydroxyxanthones with other heterocyclic compounds, are expanding the chemical space that can be explored. researchgate.net This allows for the creation of new organic materials and potential therapeutics based on the xanthone core. researchgate.net By modifying this scaffold, scientists can systematically probe structure-activity relationships and elucidate the molecular mechanisms of action. 6-Chloro-1,3-dihydroxy-9H-xanthen-9-one represents one such modification, where the chlorine atom can act as a key pharmacophore, influencing binding affinity, metabolic stability, and electronic properties to generate novel biological effects.

Derivative Class Parent Scaffold Therapeutic Target/Application Mechanistic Relevance
Aminated Xanthones3,4-dioxygenated xanthoneMDM2-p53 InteractionDevelopment of p53 activators for antitumor activity.
Mannich Bases1,3-dihydroxyxanthoneAcetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE)Design of dual-binding inhibitors for Alzheimer's disease.
Halogenated XanthonesHydroxyxanthoneTopoisomerase IIInvestigation of cytotoxic mechanisms for cancer therapy.

This table illustrates how the foundational xanthone scaffold is modified to produce novel chemical entities for specific mechanistic studies.

Role in Understanding Molecular Pathophysiology (Mechanistic, not clinical outcome)

Derivatives of dihydroxy-9H-xanthen-9-one have been instrumental in dissecting molecular pathways underlying various diseases. The mechanistic insights gained from these analogues provide a strong rationale for investigating this compound in similar contexts.

For instance, a related compound, 1,2-dihydroxy-9H-xanthen-9-one, demonstrates significant anti-inflammatory properties by inhibiting the synthesis of key pro-inflammatory mediators like interleukin-6 (IL-6) and prostaglandin E2 (PGE2). mdpi.com It also exhibits inhibitory activity against enzymes involved in the degradation of the extracellular matrix, such as collagenase and elastase. mdpi.com These activities are central to the pathophysiology of inflammatory conditions and skin aging. mdpi.com The presence of hydroxyl groups is crucial for the potent antioxidant activity of this class of compounds, which helps mitigate oxidative stress, another key pathological process. mdpi.com

Furthermore, the parent 1,3-dihydroxy-9H-xanthen-9-one structure is used in research on photodynamic therapy, where it acts as a photosensitizer that, upon light activation, generates reactive oxygen species (ROS) to destroy target cells. chemimpex.com Investigating how the 6-chloro substituent modulates these activities—by altering enzyme binding, antioxidant capacity, or photosensitizing efficiency—can provide a deeper understanding of the molecular pathophysiology of inflammation, tissue degradation, and oxidative damage.

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Insight

To fully understand the biological impact of a compound like this compound, modern research is moving beyond single-target assays toward a more holistic systems-level perspective. nih.govbrjac.com.br Systems biology, which combines high-throughput "omics" technologies with computational modeling, aims to create a comprehensive picture of how a molecule perturbs cellular networks. brjac.com.brgriffith.edu.au

The integration of multi-omics data—such as genomics, transcriptomics, proteomics, and metabolomics—allows researchers to move from a reductionist view to an integrated understanding of a compound's mechanism of action. nih.govnih.gov For example, after treating a cell culture or model organism with this compound, omics technologies can be employed to generate large-scale datasets. nih.gov Computational tools can then integrate this data to identify perturbed biological pathways, predict novel drug targets, and formulate new hypotheses about the compound's function. brjac.com.brnih.gov This approach is invaluable for uncovering previously unknown molecular players and understanding the complex interplay between different cellular processes in response to the chemical entity. nih.gov

Omics Approach Data Generated Potential Mechanistic Insight for this compound
Transcriptomics Changes in mRNA expression levels across the genome.Identification of genes and signaling pathways transcriptionally regulated by the compound.
Proteomics Changes in protein abundance, modifications, and interactions.Revelation of protein targets, post-translational modifications, and protein complexes affected by the compound.
Metabolomics Fluctuations in the levels of small-molecule metabolites.Understanding of how the compound alters cellular metabolism and biochemical pathways.
Multi-Omics Integration A unified model of molecular changes.A holistic view of the compound's mechanism of action, connecting gene expression to protein function and metabolic output. brjac.com.brgriffith.edu.au

This table outlines a potential workflow for applying systems biology and omics approaches to achieve a comprehensive mechanistic understanding of this compound.

Identification of Research Gaps and Emerging Areas in Xanthenone Chemistry and Biology

Despite the broad interest in the xanthone scaffold, significant research gaps remain, particularly for specifically substituted analogues like this compound.

Identified Research Gaps:

Lack of Biological Screening: The most significant gap is the absence of comprehensive biological data for this compound. Systematic screening of this compound in various biological assays (e.g., anticancer, anti-inflammatory, antimicrobial, enzymatic) is necessary to identify its primary activities.

Structure-Activity Relationship (SAR) Studies: There is a need for systematic studies on halogenated 1,3-dihydroxyxanthones to understand how the position and nature of the halogen substituent affect biological activity.

Target Deconvolution: For any identified biological activity, the direct molecular target(s) of the compound remain to be identified and validated.

Emerging Areas:

Advanced Synthetic Methodologies: The development of novel and efficient synthetic routes, such as C-H functionalization, allows for more diverse and complex xanthone derivatives to be created, opening new avenues for biological exploration. researchgate.net

Chemical Biology Probes: Designing and synthesizing probes based on the this compound scaffold to study specific biological processes or identify binding proteins is a promising future direction.

Application in Targeted Therapies: Leveraging the unique properties of the halogenated xanthone core for applications in targeted therapies, such as antibody-drug conjugates or targeted photodynamic therapy, represents an exciting frontier.

Q & A

Basic: How is 6-chloro-1,3-dihydroxy-9H-xanthen-9-one structurally identified and characterized?

Answer:
The compound is identified by its molecular formula C₁₃H₇ClO₄ , molecular weight 262.65 g/mol , and CAS registry number 61101-89-1 . Structural characterization employs:

  • X-ray diffraction (XRD): Resolves fused aromatic rings and substituent positions (e.g., chlorine at position 6, hydroxyls at 1 and 3) .
  • NMR spectroscopy: Confirms proton environments and substituent patterns via chemical shifts and coupling constants.
  • Mass spectrometry (MS): Validates molecular weight and fragmentation patterns.

Basic: What synthetic routes are used to prepare this compound?

Answer:
Two primary methods are reported:

Chlorination of xanthone core: Reaction of 9H-xanthen-9-one with chlorine gas under controlled conditions to introduce chlorine at position 6, followed by hydroxylation .

Cyclization of polyphenolic precursors: Salicylic acid derivatives undergo cyclization with dehydrating agents (e.g., acetic anhydride) to form the xanthone backbone, followed by selective functionalization .
Key steps:

  • TLC monitoring ensures reaction completion .
  • Recrystallization or column chromatography purifies the final product .

Advanced: How can synthesis yields be optimized for this compound?

Answer:
Yield optimization requires:

  • Temperature control: Chlorination reactions are exothermic; maintaining 25–40°C prevents side reactions .
  • Reaction time: Extended durations (>24 hours) improve substitution efficiency but risk over-chlorination .
  • Catalyst screening: Lewis acids (e.g., AlCl₃) may enhance cyclization rates during precursor assembly .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) stabilize intermediates in hydroxylation steps .

Advanced: How should researchers address contradictions in reported bioactivity data?

Answer:
Contradictions arise from variability in:

  • Assay conditions: Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times .
  • Compound purity: Use HPLC (≥95% purity) to eliminate confounding effects from impurities .
  • Dosage metrics: Normalize results to molar concentrations rather than mass/volume.
  • Reproducibility: Validate findings across multiple labs using shared protocols .

Basic: What analytical techniques validate the purity and stability of this compound?

Answer:

  • HPLC: Quantifies purity (≥95%) and detects degradation products under stress conditions (e.g., heat, light) .
  • Stability testing: Monitor decomposition in acidic/basic environments (pH <3 or >11 accelerates breakdown) .
  • Spectrophotometry: UV-Vis absorption profiles (λmax ~270–320 nm) confirm structural integrity .

Advanced: What mechanistic studies elucidate its biological activity?

Answer:

  • Molecular docking: Predicts interactions with target proteins (e.g., kinases, oxidoreductases) by simulating binding affinities .
  • Cell viability assays: MTT or resazurin assays quantify cytotoxicity in cancer vs. normal cell lines .
  • ROS detection: Fluorescent probes (e.g., DCFH-DA) measure antioxidant/pro-oxidant effects .

Basic: How does the compound’s stability impact experimental design?

Answer:

  • Storage: Store at –20°C in inert atmospheres (N₂/Ar) to prevent oxidation .
  • Solvent selection: Use anhydrous DMSO or ethanol to avoid hydrolysis during dissolution .
  • In vitro assays: Preclude prolonged exposure to biological media (e.g., DMEM) with high ionic strength .

Advanced: What computational tools model its reactivity and electronic properties?

Answer:

  • DFT calculations: Predict HOMO/LUMO energies to assess redox behavior and electron-donating capacity of hydroxyl groups .
  • Molecular dynamics (MD): Simulates solvation effects and conformational stability in aqueous vs. lipid environments .

Advanced: How are derivatives synthesized to explore structure-activity relationships (SAR)?

Answer:

  • Selective functionalization: Protect hydroxyl groups (e.g., acetylation) before introducing substituents (e.g., alkyl chains, halogens) at position 9 .
  • Cross-coupling reactions: Suzuki-Miyaura coupling adds aryl/heteroaryl groups to the xanthone core .
  • Bioisosteric replacement: Substitute chlorine with fluorine or methoxy groups to modulate lipophilicity .

Basic: What safety protocols are essential during handling?

Answer:

  • PPE: Use nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
  • Ventilation: Conduct reactions in fume hoods due to volatile byproducts (e.g., HCl gas during chlorination) .
  • Waste disposal: Neutralize acidic/basic waste before disposal in designated containers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.